3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one
Description
3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one (CAS RN: 1422033-98-4) is a chalcone derivative characterized by an α,β-unsaturated ketone core. The compound features a 4-methylphenyl group at position 1 and a 5-(4-methoxyphenyl)furan-2-yl substituent at position 3 (Figure 1). Its molecular formula is C₂₁H₁₈O₃ (molecular weight: 318.37 g/mol) . The furyl moiety introduces structural rigidity, while the 4-methoxy and 4-methyl groups influence electronic properties and solubility.
Properties
IUPAC Name |
(E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-3-5-16(6-4-15)20(22)13-11-19-12-14-21(24-19)17-7-9-18(23-2)10-8-17/h3-14H,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGNJABSYMZMDJ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416889 | |
| Record name | ST50077045 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5528-80-3 | |
| Record name | ST50077045 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its antioxidant properties are due to its ability to scavenge free radicals.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Chalcone derivatives exhibit variations in melting points, solubility, and molecular planarity depending on substituents. Key comparisons include:
Key Observations :
Key SAR Insights :
- Electron-withdrawing groups (e.g., Br, F) at the para position enhance activity (e.g., 2j IC₅₀ = 4.70 µM) .
- Electron-donating groups (e.g., methoxy) reduce potency (e.g., 2p IC₅₀ = 70.79 µM) .
- The target compound’s 4-methoxy group on the furyl ring may lower activity compared to halogenated analogues, though the furyl group’s rigidity could modulate binding.
Biological Activity
3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 318.376 g/mol, features unique structural elements that contribute to its potential therapeutic applications.
Chemical Structure and Properties
The structure of 3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one includes:
- A furan ring which enhances its reactivity.
- Methoxy and methyl substituents on the aromatic rings, influencing its biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of chalcone derivatives, including this compound. It has shown effectiveness against various bacterial strains, particularly:
- Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria including Escherichia coli and Salmonella enterica.
The minimum inhibitory concentration (MIC) values for some related compounds were reported between 1–8 µg/mL, suggesting potent antibacterial activity .
2. Anticancer Properties
Chalcones are known for their anticancer potential. The compound has been investigated for its ability to:
- Inhibit cell proliferation.
- Induce apoptosis in cancer cell lines through modulation of key signaling pathways like the PI3K/Akt pathway .
3. Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
The biological activities of 3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one are believed to arise from its interactions with various molecular targets:
- Inhibition of specific enzymes.
- Modulation of cellular signaling pathways.
- Interaction with cellular receptors that trigger apoptotic pathways in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar chalcones:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | C17H16O2 | Simpler structure; lacks furan ring |
| 3-[(4-Hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one | C18H17NO3 | Contains an amino group; different biological activity potential |
| (E)-3-(3-Chloro-4-methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one | C21H18ClO3 | Chlorine substituent; altered reactivity and properties |
These comparisons highlight how the presence of the furan ring and specific substituents can influence biological behavior and activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various chalcone derivatives, including this compound. For example:
- A study on related compounds demonstrated significant antibacterial activity against resistant strains, with some derivatives showing enhanced effects when combined with traditional antibiotics .
- Another investigation highlighted the anticancer effects of chalcones in vitro, emphasizing their potential as lead compounds in drug development .
Q & A
Q. What are the established synthetic routes for 3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one, and what catalytic systems are optimal?
The compound can be synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and a furyl-aldehyde derivative. For example, analogous methods involve ketones reacting with aldehydes under basic conditions (e.g., NaOH/ethanol) or acidic catalysis (e.g., HCl) to form α,β-unsaturated ketones . Alternative routes may employ Friedel-Crafts acylation using Lewis acids like AlCl₃ to introduce the furyl-methoxyphenyl moiety . Key challenges include regioselectivity control and purification of the conjugated enone system.
Q. How is the structural identity of this compound validated in academic research?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar chalcone derivatives (e.g., bond angles, dihedral angles between aromatic rings) . Spectroscopic techniques such as:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy group at C4, furyl protons at δ 6.5–7.5 ppm).
- FT-IR : To confirm carbonyl stretching (~1650–1680 cm⁻¹) and C=C conjugation (~1600 cm⁻¹).
- HRMS : For exact mass validation (e.g., molecular ion peak matching C₂₁H₁₈O₃).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 40–75%) often arise from:
- Reaction conditions : Solvent polarity (ethanol vs. DMF), temperature (room temp vs. reflux), and catalyst loading (AlCl₃ vs. FeCl₃) .
- Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water). Mitigation strategy : Use design of experiments (DoE) to optimize parameters like time, catalyst ratio, and solvent system.
Q. What computational methods predict the pharmacological activity of this compound?
Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features (e.g., methoxy group electron-donating effects, furyl ring planarity) with bioactivity. Molecular docking against targets like cyclooxygenase-2 (COX-2) or estrogen receptors (based on analogs in ) may reveal binding affinity. Validate predictions with in vitro assays (e.g., COX-2 inhibition or antiproliferative activity in cancer cell lines).
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, typical for chalcones.
- Photolytic degradation : UV-Vis spectroscopy under light exposure (λ > 300 nm) monitors conjugated system integrity .
- Storage : Store in amber vials at –20°C to prevent oxidation of the α,β-unsaturated ketone moiety .
Methodological Considerations Table
Key Challenges and Solutions
- Synthetic Byproducts : Minor isomers (cis/trans) may form; use preparative HPLC for separation .
- Spectroscopic Overlaps : Methoxy and furyl protons in NMR; employ 2D-COSY/HSQC for resolution .
- Biological Assay Variability : Standardize cell lines (e.g., MCF-7 for anticancer studies) and controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
